molecular formula C11H9BrN2 B13126273 6-Bromo-5-methyl-2,2'-bipyridine

6-Bromo-5-methyl-2,2'-bipyridine

Cat. No.: B13126273
M. Wt: 249.11 g/mol
InChI Key: XVTAYSHNOVGQNL-UHFFFAOYSA-N
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Description

6-Bromo-5-methyl-2,2’-bipyridine is a bipyridine derivative, characterized by the presence of a bromine atom at the 6th position and a methyl group at the 5th position on the bipyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methyl-2,2’-bipyridine typically involves the bromination of 5-methyl-2,2’-bipyridine. This can be achieved through various methods, including:

    Direct Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, where a brominated precursor is reacted with a suitable organometallic reagent.

Industrial Production Methods: Industrial production of 6-Bromo-5-methyl-2,2’-bipyridine may involve large-scale bromination processes, optimized for high yield and purity. These processes often employ continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-methyl-2,2’-bipyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the bipyridine ring.

    Coupling Reactions: It can form complex structures through coupling reactions with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substituted Bipyridines: Products with various functional groups replacing the bromine atom.

    Oxidized or Reduced Bipyridines: Compounds with altered oxidation states, useful in coordination chemistry.

Scientific Research Applications

6-Bromo-5-methyl-2,2’-bipyridine finds applications in several scientific research areas:

    Chemistry: Used as a ligand in coordination chemistry, forming complexes with transition metals.

    Medicine: Investigated for its role in drug design and development, particularly in metal-based therapeutics.

    Industry: Utilized in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine ring act as electron donors, forming stable complexes with various metal centers. These complexes can exhibit unique electronic and photophysical properties, making them valuable in catalysis and material science.

Comparison with Similar Compounds

    6-Bromo-2,2’-bipyridine: Lacks the methyl group at the 5th position, resulting in different steric and electronic properties.

    5-Methyl-2,2’-bipyridine: Lacks the bromine atom, affecting its reactivity and coordination behavior.

    2,2’-Bipyridine: The parent compound without any substituents, widely used in coordination chemistry.

Uniqueness: 6-Bromo-5-methyl-2,2’-bipyridine is unique due to the combined presence of both bromine and methyl substituents, which influence its reactivity and coordination properties. This dual substitution pattern allows for fine-tuning of its chemical behavior, making it a versatile compound in various applications.

Properties

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

2-bromo-3-methyl-6-pyridin-2-ylpyridine

InChI

InChI=1S/C11H9BrN2/c1-8-5-6-10(14-11(8)12)9-4-2-3-7-13-9/h2-7H,1H3

InChI Key

XVTAYSHNOVGQNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C2=CC=CC=N2)Br

Origin of Product

United States

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